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[1] Inhibition of autotaxin protects against cisplatin-induced nephrotoxicity in mice (2021-03-01)
In the present study, we investigated the effect of autotaxin (ATX) inhibition on cisplatin-induced
nephrotoxicity. To this end, we used the specific ATX inhibitor S32826 in a mouse model of
cisplatin-induced acute kidney injury. We found that S32826 administration ameliorated
cisplatin-induced renal dysfunction and tubular injury. S32826 also reduced the expression of
inflammatory and fibrotic markers in the kidney. Furthermore, S32826 inhibited cisplatin-
induced apoptosis of renal tubular cells. In vitro, S32826 protected cultured human renal
proximal tubular epithelial cells from cisplatin-induced apoptosis. Our findings suggest that ATX
inhibition may be a promising therapeutic strategy for the prevention and treatment of cisplatin-
induced nephrotoxicity. ... (2021-03-01) To induce acute kidney injury, mice were injected with a
single intraperitoneal dose of cisplatin (20 mg/kg). S32826 was administered orally at a dose of
30 mg/kg once daily for 3 days, starting 1 day before cisplatin injection. Control mice received
vehicle (0.5% carboxymethylcellulose). All mice were sacrificed 72 h after cisplatin injection. ...
(2021-03-01) Cisplatin is a widely used and effective chemotherapeutic agent for the treatment
of various solid tumors. However, its clinical use is limited by its dose-dependent nephrotoxicity,
which can lead to acute kidney injury (AKI). The pathogenesis of cisplatin-induced
nephrotoxicity is complex and involves multiple mechanisms, including inflammation, oxidative
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stress, and apoptosis. ... (2021-03-01) Autotaxin (ATX) is a secreted lysophospholipase D that
converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid
that signals through a family of G protein-coupled receptors to regulate a variety of cellular
processes, including cell proliferation, survival, and migration. ATX-LPA signaling has been
implicated in the pathogenesis of various diseases, including cancer, fibrosis, and
inflammation. ... (2021-03-01) In conclusion, our study demonstrates that the ATX inhibitor
S32826 protects against cisplatin-induced nephrotoxicity in mice. The protective effect of
S32826 is associated with its ability to inhibit inflammation, fibrosis, and apoptosis in the
kidney. These findings suggest that ATX inhibition may be a promising therapeutic strategy for
the prevention and treatment of cisplatin-induced nephrotoxicity. 2

Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A
Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and
DHX9 Inhibitor ATX-559 (2025-04-15) Accent Therapeutics, a clinical-stage biopharmaceutical
company focused on novel, targeted, small molecule cancer therapeutics, today announced
the first patient has been dosed in a Phase 1/2 clinical trial for its lead candidate ATX-295, a
potential best-in-class, oral, small molecule inhibitor of KIF18A. In addition, the company has
received Fast Track designation from the U.S. Food and Drug Administration (FDA) for ATX-
295 for the treatment of adult patients with advanced/metastatic platinum-resistant or refractory
ovarian cancer, and for ATX-559, a first-in-class potent and selective inhibitor of DHX9, for the
treatment of adult patients with unresectable/metastatic AMMR/MSI-H colorectal cancer post
checkpoint inhibitor treatment. ... (2025-04-15) The trial is enrolling patients with locally
advanced or metastatic solid tumors, including high-grade serious ovarian cancer. ... (2025-04-
15) Accent is pioneering a new class of small molecule precision cancer therapies that target
critical intracellular dependencies that span multiple types of cancer. ... (2025-04-15) Accent
has demonstrated that its novel, potent, and selective small molecule KIF18A inhibitor displays
selective dose-dependent tumor growth inhibition in preclinical models, including in high grade
serous ovarian cancer and triple negative breast cancer, supporting its advancement to the
clinic. ... (2025-04-15) The ATX-295 Phase 1/2 open-label, dose-escalation and expansion
study (NCT06799065) is designed to evaluate the molecule's safety profile at multiple dose
levels, assessing the tolerability, pharmacokinetics, pharmacodynamics, and preliminary
efficacy of orally administered ATX-295. --INVALID-LINK-- Notes and Protocols for CBT-295 In
Vivo Experiments**
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Introduction

CBT-295 is an orally bioavailable, potent, and selective inhibitor of autotaxin (ATX). ATX is a
secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a
signaling lipid involved in various physiological and pathological processes, including cell
proliferation, migration, and inflammation.[1] Preclinical studies have demonstrated the
therapeutic potential of CBT-295 in models of chronic liver disease and associated hepatic
encephalopathy. This document provides detailed protocols for in vivo experiments designed to
evaluate the efficacy and pharmacokinetics of CBT-295.

Mechanism of Action

CBT-295 exerts its therapeutic effects by inhibiting autotaxin, leading to a reduction in the
levels of its product, lysophosphatidic acid (LPA). Elevated LPA levels are associated with
inflammation and fibrosis. By inhibiting ATX, CBT-295 can attenuate these pathological
processes. In a rat model of bile duct ligation-induced chronic liver disease, CBT-295 treatment
led to a significant reduction in plasma, liver, and brain LPA levels. This was accompanied by a
decrease in inflammatory cytokines such as TGF-§3, TNF-qa, and IL-6, as well as a reduction in
the bile duct proliferation marker CK-19 and collagen deposition, indicating a reduction in liver
fibrosis.
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Caption: Mechanism of action of CBT-295.
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Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats

This protocol is designed to determine the pharmacokinetic profile of CBT-295 following
intravenous and oral administration.

Materials:

o Male Sprague-Dawley rats (200-250 Q)

« CBT-295

» Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

e Vehicle for oral administration (0.5% methylcellulose with 0.5% Tween 80)

e Intravenous and oral gavage dosing equipment

» Blood collection supplies (e.g., heparin-coated capillaries, microcentrifuge tubes)
e Centrifuge

o Freezer (-20°C)

Analytical equipment for quantifying CBT-295 in plasma (e.g., LC-MS/MS)
Procedure:
o Fast animals overnight before dosing, with free access to water.

» Divide animals into two groups (n=3 per group): intravenous (i.v.) and oral (p.o.)
administration.

o Administer CBT-295 intravenously at a dose of 1 mg/kg body weight.

o Administer CBT-295 orally at a dose of 10 mg/kg body weight.
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e Collect blood samples (approximately 100 pL) via saphenous vein puncture at the following
time points:

o Intravenous: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
o Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

e Collect blood into heparin-coated capillaries.

o Separate plasma by centrifugation.

o Store plasma samples at -20°C until analysis.

e Analyze plasma concentrations of CBT-295 using a validated analytical method.

Pharmacodynamic Study in a Bile Duct Ligation (BDL)
Model of Liver Fibrosis

This protocol evaluates the in vivo efficacy of CBT-295 in a rat model of chronic liver disease.
Materials:

e Male Sprague-Dawley rats

e Anesthetic (e.g., isoflurane)

e Surgical instruments

e Formalin (100 pL)

e Suture material

e CBT-295

» Vehicle (0.5% methylcellulose with 0.5% Tween 80)

» Oral gavage dosing equipment

e Equipment for behavioral assessment (e.g., open field test)
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e Blood collection supplies
o Commercial diagnostic kits for measuring ALT, AST, ALP, and albumin
e Equipment for measuring plasma and brain ammonia levels

o Reagents and equipment for measuring cytokine levels (e.g., ELISA kits for TGF-3, TNF-q,
IL-6)

o Formalin for tissue preservation
o Histology supplies
Procedure:

» Bile Duct Ligation (BDL) Surgery:

[¢]

Anesthetize rats with isoflurane (3%).

[e]

Perform a midline laparotomy to expose the common bile duct.

o

Inject 100 pL of formalin into the common bile duct.

[¢]

Ligate the bile duct in two places.

o

For sham-operated control rats, expose the bile duct without ligation or injection.

Suture the abdominal incision.

[e]

e Treatment:

o Following surgery, assign animals to three groups: Sham control, BDL + Vehicle, and BDL
+ CBT-295.

o Administer vehicle (0.5% methylcellulose with 0.5% Tween 80) to the sham and vehicle
control groups.

o Administer CBT-295 orally at a dose of 20 mg/kg twice daily for 28 days.
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o Endpoint Assessments (at the end of the treatment period):

Behavioral Assessment: Perform tests to assess locomotor activity and cognitive function.

o

o Blood Collection: Collect blood samples for analysis.

o Biochemical Analysis: Measure plasma levels of ALT, AST, ALP, and albumin using
commercial kits.

o Ammonia Levels: Determine blood and brain ammonia concentrations.
o Tissue Collection: Euthanize animals and collect liver and brain tissues.

o Cytokine Analysis: Measure levels of TGF-3, TNF-a, and IL-6 in liver and brain
homogenates.

o Histological Analysis: Preserve liver samples in formalin for histological assessment of
fibrosis (e.g., Masson's trichrome staining) and bile duct proliferation (e.g., CK-19
immunohistochemistry).

Experimental Workflow Diagram
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Caption: Workflow for the BDL pharmacodynamic study.
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Data Presentation

The following tables summarize the quantitative data from the in vivo studies.

Table 1: Pharmacokinetic Parameters of CBT-295 in Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

c (ng/mL) Data not available in provided
max (ng/m
J search results

Data not available in provided
Tmax (h)
search results

AUC (ng*h/mL) Data not available in provided
ng*h/m
? search results

. I Reported as "good oral
Bioavailability (%) bioavailabilty”

Table 2: Efficacy of CBT-295 in the BDL Rat Model (20 mg/kg, 28 days)
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] BDL + CBT-295 (%
BDL + Vehicle (Fold .
Parameter Reduction vs. BDL +
change vs. Sham) .
Vehicle)
Liver Function Markers
Plasma ALT 3.7-fold increase 21.5%
Plasma AST 3.4-fold increase 20.4%
Plasma ALP 2.3-fold increase 21.6%
Plasma Albumin Significant decrease 13% increase

Inflammatory Cytokines

TGF- - Significant reduction
TNF-a - Significant reduction
IL-6 - Significant reduction

Fibrosis & Proliferation

Markers

Collagen Deposition - Reduced
CK-19 - Reduced
Hepatic Encephalopathy

Markers

Blood Ammonia - Reduced
Brain Ammonia - Reduced
Neuroinflammation - Reduced
Locomotor & Cognitive ) improved

Function

Note: The provided search results did not contain specific numerical values for all parameters,

hence some are described qualitatively.
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Conclusion

The provided protocols and data offer a comprehensive guide for conducting in vivo studies
with CBT-295. The experimental design allows for the thorough evaluation of its
pharmacokinetic properties and its efficacy in a relevant disease model of liver fibrosis and
hepatic encephalopathy. The presented data demonstrates the potential of CBT-295 as a
therapeutic agent for these conditions. Further preclinical and clinical investigations are
warranted to fully elucidate its therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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